molecular formula C18H22N2OS B1401063 1-Propyl-3-(3-thiophen-2-yl-benzyl)-piperazin-2-one CAS No. 1361111-88-7

1-Propyl-3-(3-thiophen-2-yl-benzyl)-piperazin-2-one

Cat. No.: B1401063
CAS No.: 1361111-88-7
M. Wt: 314.4 g/mol
InChI Key: MDGMRAAUSWTMSQ-UHFFFAOYSA-N
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Description

1-Propyl-3-(3-thiophen-2-yl-benzyl)-piperazin-2-one is a useful research compound. Its molecular formula is C18H22N2OS and its molecular weight is 314.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antidepressant Applications

  • Synthesis of Benzothiophene Derivatives : A study by Pérez-Silanes et al. (2001) explores the synthesis of 1-(aryl)-3-[4-(aryl)piperazin-1-yl]propane derivatives, including benzothiophene derivatives, which show promise as efficient antidepressants with a dual mode of action: serotonin reuptake inhibition and 5-HT1A receptor affinity (Pérez-Silanes et al., 2001).

  • Evaluation of Serotonin Receptors : A 2012 study by Pessoa‐Mahana et al. synthesized novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives and evaluated their affinity towards 5-HT1A receptors, demonstrating the potential of these compounds in targeting serotonin receptors (Pessoa‐Mahana et al., 2012).

  • Synthesis for Dual Antidepressant Action : Another study by Martínez et al. (2001) synthesized new 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives for dual action at 5-HT1A serotonin receptors and serotonin transporters, indicating their potential as new antidepressant drugs (Martínez et al., 2001).

Synthesis and Pharmacological Properties

  • Synthesis and Anticancer Activity : Lv et al. (2019) focused on the synthesis of a heterocyclic compound involving 4-(4-(4-aminophenyl)piperazin-1-yl)phenol, which was evaluated for anticancer activities against human bone cancer cell lines, demonstrating its potential therapeutic applications (Lv et al., 2019).

  • Tocolytic Activity : A study by Lucky and Omonkhelin (2009) on 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide indicated significant inhibition of uterine contractions, suggesting its potential use in tocolytic therapy (Lucky & Omonkhelin, 2009).

Structural Studies and Antimicrobial Activity

  • Crystal Structure Analysis : The study by Balaban et al. (2008) synthesized N,N′-bis((thiophene-2-carboxamido)propyl)piperazine and determined its crystal structure, which can be foundational for understanding the molecular interactions of similar compounds (Balaban et al., 2008).

  • Synthesis and Antimicrobial Activity : Research by Mishra and Chundawat (2019) involved the synthesis of 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl)piperazine derivatives, demonstrating potent antimicrobial activity against various bacterial and fungal strains (Mishra & Chundawat, 2019).

Properties

IUPAC Name

1-propyl-3-[(3-thiophen-2-ylphenyl)methyl]piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-2-9-20-10-8-19-16(18(20)21)13-14-5-3-6-15(12-14)17-7-4-11-22-17/h3-7,11-12,16,19H,2,8-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDGMRAAUSWTMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCNC(C1=O)CC2=CC(=CC=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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